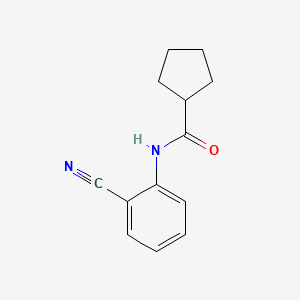
N-(2-cyanophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of casein phosphopeptide (CPP) and is commonly used in dental products for its ability to remineralize tooth enamel. In addition to its dental applications, CPP-ACP has also been studied for its potential use as an anticancer agent and as a treatment for osteoporosis.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to hydroxyapatite crystals in tooth enamel and bone tissue. This binding enhances the uptake of calcium and phosphate ions, which are essential for the remineralization of tooth enamel and the maintenance of bone density.
Biochemical and Physiological Effects
N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In dental applications, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to increase the hardness of tooth enamel and reduce the risk of tooth decay. In cancer research, N-(2-cyanophenyl)cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density and reduce the risk of fractures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-cyanophenyl)cyclopentanecarboxamide for lab experiments is its ability to bind to hydroxyapatite crystals, which makes it a useful tool for studying the mineralization of tooth enamel and bone tissue. However, N-(2-cyanophenyl)cyclopentanecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and work with. Additionally, the cost of N-(2-cyanophenyl)cyclopentanecarboxamide can be prohibitive for some research projects.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-cyanophenyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for N-(2-cyanophenyl)cyclopentanecarboxamide in cancer therapy. Another area of interest is the use of N-(2-cyanophenyl)cyclopentanecarboxamide in the treatment of osteoporosis. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can increase bone density, but more studies are needed to determine its efficacy as a treatment for osteoporosis. Finally, there is potential for N-(2-cyanophenyl)cyclopentanecarboxamide to be used in other therapeutic applications, such as wound healing and tissue engineering. Further research is needed to explore these possibilities.
Synthesemethoden
N-(2-cyanophenyl)cyclopentanecarboxamide can be synthesized through a process known as solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications of N-(2-cyanophenyl)cyclopentanecarboxamide is in dental products, where it is used to remineralize tooth enamel and prevent tooth decay. N-(2-cyanophenyl)cyclopentanecarboxamide has also been studied for its potential use as an anticancer agent. Research has shown that N-(2-cyanophenyl)cyclopentanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-7-3-4-8-12(11)15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFHBVACAFNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)
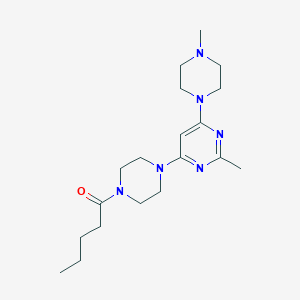
![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
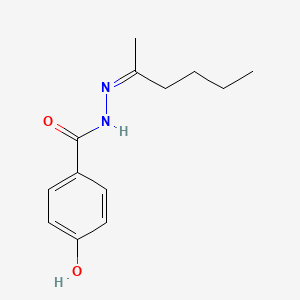
![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
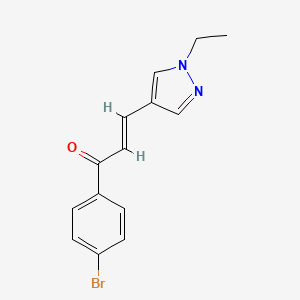
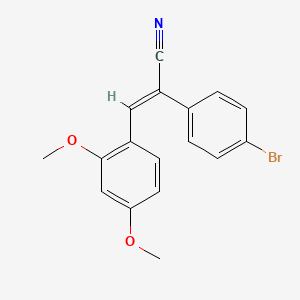
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)